molecular formula C11H13ClO2 B8029813 2-(4-Chlorophenoxy)tetrahydro-2h-pyran

2-(4-Chlorophenoxy)tetrahydro-2h-pyran

Cat. No.: B8029813
M. Wt: 212.67 g/mol
InChI Key: BATPOJJUDDURGW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)tetrahydro-2h-pyran is an organic compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . This compound features a tetrahydropyran ring substituted with a 4-chlorophenoxy group, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)tetrahydro-2h-pyran typically involves the reaction of 4-chlorophenol with tetrahydropyran under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of optimized catalysts and reaction conditions ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)tetrahydro-2h-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzoic acid, while reduction could produce 4-chlorophenol .

Scientific Research Applications

2-(4-Chlorophenoxy)tetrahydro-2h-pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Chlorophenoxy)tetrahydro-2h-pyran exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)tetrahydro-2h-pyran: Similar in structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenoxy)tetrahydro-2h-pyran: Contains a fluorine atom in place of chlorine.

    2-(4-Methylphenoxy)tetrahydro-2h-pyran: Features a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenoxy)tetrahydro-2h-pyran is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-(4-chlorophenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPOJJUDDURGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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